N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide
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Overview
Description
N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a morpholine ring, a diazabicyclo nonane core, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: This is achieved through nucleophilic substitution reactions.
Attachment of the Acetamide Group: This step involves the acylation of the intermediate compound with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[(1S,5R)-6-[(3-piperidin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide
- N,N-dimethyl-2-[(1S,5R)-6-[(3-pyrrolidin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide
Uniqueness
The uniqueness of N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide lies in its specific structural features, such as the morpholine ring and the diazabicyclo nonane core, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-[(1S,5R)-6-[(3-morpholin-4-ylphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-23(2)22(27)17-24-13-19-6-7-21(16-24)26(15-19)14-18-4-3-5-20(12-18)25-8-10-28-11-9-25/h3-5,12,19,21H,6-11,13-17H2,1-2H3/t19-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNSULEDMPJJZ-PZJWPPBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CC2CCC(C1)N(C2)CC3=CC(=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1C[C@@H]2CC[C@H](C1)N(C2)CC3=CC(=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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